molecular formula C10H12O2S2 B8117270 2,4-Dihydroxy-5-isopropylbenzodithioic acid

2,4-Dihydroxy-5-isopropylbenzodithioic acid

Cat. No.: B8117270
M. Wt: 228.3 g/mol
InChI Key: HWRNABBONOFDIQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-isopropylbenzodithioic acid is an organic compound with the molecular formula C10H12O2S2 It is characterized by the presence of two hydroxyl groups and an isopropyl group attached to a benzene ring, along with two sulfur atoms forming a dithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-isopropylbenzodithioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 2,4-dihydroxybenzaldehyde and isopropyl bromide.

    Formation of Intermediate: The initial step involves the alkylation of 2,4-dihydroxybenzaldehyde with isopropyl bromide in the presence of a base like potassium carbonate to form 2,4-dihydroxy-5-isopropylbenzaldehyde.

    Dithioic Acid Formation: The intermediate is then reacted with carbon disulfide and a suitable base, such as sodium hydroxide, to introduce the dithioic acid functionality, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Use: Employing catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification Techniques: Utilizing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5-isopropylbenzodithioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dithioic acid moiety can be reduced to thiols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation Products: Quinones or sulfoxides.

    Reduction Products: Thiols or sulfides.

    Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

2,4-Dihydroxy-5-isopropylbenzodithioic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-5-isopropylbenzodithioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and dithioic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, affect cellular redox states, and alter signal transduction pathways.

Comparison with Similar Compounds

    2,4-Dihydroxybenzoic Acid: Lacks the dithioic acid moiety, making it less reactive in certain chemical reactions.

    5-Isopropyl-2-hydroxybenzoic Acid: Similar structure but lacks the second hydroxyl group and dithioic acid functionality.

    2,4-Dihydroxy-5-methylbenzodithioic Acid: Similar but with a methyl group instead of an isopropyl group.

Uniqueness: 2,4-Dihydroxy-5-isopropylbenzodithioic acid is unique due to the combination of hydroxyl groups, isopropyl group, and dithioic acid moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dihydroxy-5-propan-2-ylbenzenecarbodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S2/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRNABBONOFDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxy-5-isopropylbenzodithioic acid
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Reactant of Route 5
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Reactant of Route 6
2,4-Dihydroxy-5-isopropylbenzodithioic acid

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